molecular formula C14H19NO2 B3237388 Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester CAS No. 1388118-95-3

Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester

Cat. No.: B3237388
CAS No.: 1388118-95-3
M. Wt: 233.31
InChI Key: AZMULAKKDFWOJZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester typically involves the esterification of benzoic acid with an alcohol in the presence of an acid catalyst. One common method is to react benzoic acid with ethanol in the presence of concentrated sulfuric acid. The reaction is as follows:

C6H5COOH+C2H5OHC6H5COOC2H5+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_2\text{H}_5 + \text{H}_2\text{O} C6​H5​COOH+C2​H5​OH→C6​H5​COOC2​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors where benzoic acid and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of perfumes, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with various enzymes and receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific binding sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the piperidine ring.

    Methyl benzoate: Another ester of benzoic acid with a methyl group instead of an ethyl group.

    Benzyl benzoate: Contains a benzyl group instead of an ethyl group.

Uniqueness

The presence of the piperidine ring in benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester distinguishes it from other benzoic acid esters. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(2R)-piperidin-2-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMULAKKDFWOJZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester
Reactant of Route 2
Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester
Reactant of Route 3
Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester
Reactant of Route 4
Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester
Reactant of Route 5
Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.